molecular formula C13H17ClN6O2S B2680759 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine CAS No. 1049481-99-3

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

カタログ番号: B2680759
CAS番号: 1049481-99-3
分子量: 356.83
InChIキー: UNGDBWBPQGCVTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine, also known as TAK-915, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. TAK-915 belongs to the class of drugs known as GABA-A α5 negative allosteric modulators (NAMs), which are compounds that selectively target the α5-containing GABA-A receptor subtype.

科学的研究の応用

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorder. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

作用機序

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine selectively targets the α5-containing GABA-A receptor subtype, which is predominantly expressed in the hippocampus and cortex regions of the brain. The α5-containing GABA-A receptor subtype is involved in regulating cognitive function and memory. This compound acts as a negative allosteric modulator of this receptor subtype, which enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in increased inhibition of neuronal activity, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorder. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

実験室実験の利点と制限

One advantage of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is its selectivity for the α5-containing GABA-A receptor subtype, which reduces the risk of off-target effects. This compound has also shown good brain penetration and a long half-life, which makes it a promising candidate for clinical development. One limitation of this compound is its potential for sedation and impairment of motor function, which may limit its therapeutic applications.

将来の方向性

There are several future directions for the research and development of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. Another direction is to optimize its pharmacokinetic properties and minimize its potential for sedation and impairment of motor function. Additionally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.

合成法

The synthesis method of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO2016063903A1). The synthesis involves the reaction of 4-chlorobenzylamine with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of a palladium catalyst to form this compound. The final product is obtained in high yield and purity.

特性

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDBWBPQGCVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。